molecular formula C11H12N2O2 B2454048 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol CAS No. 298216-14-5

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol

Cat. No.: B2454048
CAS No.: 298216-14-5
M. Wt: 204.229
InChI Key: MLTXKUCGMXDCPD-UHFFFAOYSA-N
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Description

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol is a chemical compound that features a benzene ring substituted with a hydroxyl group and an isoxazole ring The isoxazole ring is a five-membered heterocyclic structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol typically involves the formation of the isoxazole ring followed by its attachment to the benzene ring. One common method for synthesizing the isoxazole ring is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

For the preparation of 3-amino-5-methyl isoxazole, a precursor to the target compound, a three-step process is often employed. This involves the formation of acetyl acetonitrile from ethyl acetate and acetonitrile, followed by reaction with p-toluenesulfonyl hydrazide to form hydrazone, and finally, ring closure with hydroxylamine under alkaline conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the benzene ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone, while reduction of the isoxazole ring would produce amines.

Scientific Research Applications

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group on the benzene ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol is unique due to the combination of its isoxazole ring and hydroxyl-substituted benzene ring

Properties

IUPAC Name

2-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-6-11(13-15-8)12-7-9-4-2-3-5-10(9)14/h2-6,14H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTXKUCGMXDCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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